N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-Methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core. Its molecular formula is C₂₂H₁₉N₃O₃S₂, with a molecular weight of 437.5 g/mol . The structure comprises a 3-methyl-4-oxo-7-phenyl-substituted thienopyrimidine scaffold linked via a sulfanylacetamide bridge to a 2-methoxyphenyl group. This compound’s design leverages the pharmacological relevance of thienopyrimidine cores, known for kinase inhibition and anticancer activity, combined with the acetamide moiety’s versatility in drug design .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-25-21(27)20-19(15(12-29-20)14-8-4-3-5-9-14)24-22(25)30-13-18(26)23-16-10-6-7-11-17(16)28-2/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDURTNWJNKVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O3S2, with a molecular weight of 451.6 g/mol. The compound features a thienopyrimidine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 1040631-91-1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating thienopyrimidine derivatives, it was found that certain structural features are crucial for their antimicrobial efficacy. The presence of a thienopyrimidine ring along with substituted amido groups enhances the compounds' antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds showed effective inhibition against strains such as Escherichia coli and Staphylococcus aureus .
- Toxicity Assessment : Most potent derivatives were found to be non-toxic up to a concentration of 200 μmol/L .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been investigated through various assays. A related study highlighted the ability of thienopyrimidine derivatives to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
Research Highlights:
- COX Inhibition : Compounds were tested for their ability to inhibit COX enzymes, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like indomethacin .
- Mechanism of Action : The anti-inflammatory effects were linked to decreased expression of inducible nitric oxide synthase (iNOS) and COX enzymes in inflammatory models .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that thienopyrimidine derivatives can induce apoptosis in cancer cell lines.
Observations:
- Cell Line Studies : Preliminary studies demonstrated that certain derivatives led to significant cytotoxicity in various cancer cell lines, indicating potential as therapeutic agents .
- Structure–Activity Relationship (SAR) : The presence of specific substituents on the thienopyrimidine scaffold was correlated with enhanced anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
- Substituent Effects: The 3-methyl group in the target compound (vs. 7-Phenyl substitution is conserved in multiple analogues (e.g., target compound, BF21245), suggesting its role in π-π stacking interactions . Acetamide Substituents: The 2-methoxyphenyl group (target) vs. halogenated aryl groups (e.g., 4-bromophenyl ) influences electronic properties. Methoxy groups enhance electron density, possibly affecting receptor affinity .
Pharmacological Activity Comparisons
Anticancer Potential
- Compound 39 (N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide): Exhibited remarkable anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay) . While structurally distinct (quinazoline vs. thienopyrimidine core), the shared 2-methoxyphenylacetamide moiety highlights the importance of this group in cytotoxicity.
- CK1δ Inhibitors: Compound 267 (), with a thienopyrimidine core, demonstrated CK1δ inhibition (IC₅₀ = 38 nM), underscoring the scaffold’s utility in kinase targeting .
Enzyme Inhibition
- Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide): Showed α-glucosidase inhibition (IC₅₀ = 18.2 µM) and BChE inhibition (IC₅₀ = 29.4 µM) . While the core differs, the sulfanylacetamide linkage is a common feature, suggesting its role in enzyme interaction.
Insights :
- Synthetic Efficiency : Higher yields (e.g., 94% for Compound 13a ) are achieved in simpler coupling reactions compared to multi-step syntheses (e.g., 76% for Compound 267 ).
- Spectroscopic Consistency : Strong C=O stretches (~1660 cm⁻¹) in IR and deshielded NH/ArH signals in ¹H-NMR are consistent across acetamide derivatives .
Preparation Methods
Route A: Cyclocondensation of Thiophene Carboxylates
-
Starting Material : Methyl 3-amino-5-phenylthiophene-2-carboxylate is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate.
-
Cyclization : The intermediate undergoes cyclization with methylamine in refluxing ethanol, yielding 3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one.
Route B: Suzuki Coupling for Phenyl Substitution
-
Intermediate Preparation : A brominated thieno[3,2-d]pyrimidinone is subjected to Suzuki-Miyaura cross-coupling with phenylboronic acid.
Optimization Data for Key Steps
Characterization and Analytical Validation
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges and Comparative Analysis
-
Solubility Issues : The thienopyrimidinone core exhibits limited solubility in polar solvents, necessitating DMF or DMSO for reactions.
-
Competing Side Reactions : Over-chlorination or oxidation of the thiol group can occur, mitigated by inert atmospheres and controlled stoichiometry.
-
Microwave vs. Conventional Heating : Microwave-assisted chlorination reduces time by 75% but requires specialized equipment .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves a multi-step process:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives under acidic conditions.
- Step 2 : Introduction of the sulfanyl group at position 2 of the pyrimidine ring using a nucleophilic substitution reaction with mercaptoacetic acid derivatives.
- Step 3 : Coupling the acetamide moiety (e.g., N-(2-methoxyphenyl)acetamide) via an amide bond formation reaction.
Optimization Considerations :
- Solvent selection (e.g., ethanol or toluene) and catalyst use (e.g., triethylamine) to enhance reaction efficiency .
- Temperature control (60–80°C) to minimize side reactions.
- Purity assessment via TLC or HPLC at each step to ensure intermediate quality .
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | H2SO4, reflux | 65 | ≥95% |
| Sulfanyl addition | K2CO3, DMF, 70°C | 78 | ≥90% |
| Acetamide coupling | EDC/HOBt, RT | 55 | ≥85% |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxy, phenyl, sulfanyl groups). For example, the methoxy group typically appears as a singlet at ~3.8 ppm in 1H NMR .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches (~1680 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 478.4) .
- X-ray Crystallography : For crystal structure determination (if crystalline), providing bond lengths and angles (e.g., C–S bond lengths ~1.78 Å in similar compounds) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water .
- Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10) or prolonged exposure to light. Store at –20°C in inert atmospheres .
Stability Data :
| Condition | Degradation (%) | Time (hrs) |
|---|---|---|
| pH 2 (HCl) | 95 | 24 |
| pH 12 (NaOH) | 85 | 24 |
| UV light | 40 | 48 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Key Modifications :
-
Methoxy group : Replace with halogens (e.g., Cl) to improve membrane permeability.
-
Sulfanyl linker : Substitute with selenyl or ether groups to modulate redox activity .
-
Phenyl substituents : Introduce electron-withdrawing groups (e.g., NO2) to enhance target binding affinity.
Example SAR Table :
Derivative Modification IC50 (μM) Target Parent compound – 12.3 Kinase X Cl-substituted 2-methoxy → 2-Cl 6.7 Kinase X Selenyl analog –S– → –Se– 3.2 Kinase X
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. The sulfanyl group often forms hydrogen bonds with conserved lysine residues .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in cytotoxicity (IC50) may arise from assay conditions (e.g., serum concentration, cell line variability).
- Methodological Solutions :
- Standardize assays using CLSI guidelines.
- Validate results across multiple cell lines (e.g., HeLa, MCF-7) .
- Use orthogonal techniques (e.g., Western blot for target inhibition) .
Methodological Challenges and Solutions
Q. What strategies optimize reaction yields for large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions.
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps (yields increase from 55% to 82%) .
Q. How to assess purity and detect trace impurities?
- HPLC-MS : Use C18 columns with gradient elution (ACN/H2O + 0.1% TFA) to separate impurities.
- Limit of Detection (LOD) : <0.1% for major byproducts (e.g., des-methyl analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
